molecular formula C12H14O3 B13880857 3-Acetyl-4-propan-2-ylbenzoic acid

3-Acetyl-4-propan-2-ylbenzoic acid

Cat. No.: B13880857
M. Wt: 206.24 g/mol
InChI Key: AUGCUTFURTZKAB-UHFFFAOYSA-N
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Description

3-Acetyl-4-propan-2-ylbenzoic acid is an organic compound with a molecular structure that includes an acetyl group, a propan-2-yl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-propan-2-ylbenzoic acid typically involves the acetylation of 4-propan-2-ylbenzoic acid. This can be achieved through a Friedel-Crafts acylation reaction, where 4-propan-2-ylbenzoic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-propan-2-ylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 3-Carboxy-4-propan-2-ylbenzoic acid.

    Reduction: 3-(1-Hydroxyethyl)-4-propan-2-ylbenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Acetyl-4-propan-2-ylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-propan-2-ylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl group can participate in acetylation reactions, altering the function of proteins and other biomolecules. The propan-2-yl group may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within cells.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylbenzoic acid: Lacks the propan-2-yl group, resulting in different chemical and physical properties.

    3-Acetylbenzoic acid: Similar structure but without the propan-2-yl group, leading to variations in reactivity and applications.

    4-Propan-2-ylbenzoic acid: Contains the propan-2-yl group but lacks the acetyl group, affecting its chemical behavior and uses.

Uniqueness

3-Acetyl-4-propan-2-ylbenzoic acid is unique due to the presence of both the acetyl and propan-2-yl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-acetyl-4-propan-2-ylbenzoic acid

InChI

InChI=1S/C12H14O3/c1-7(2)10-5-4-9(12(14)15)6-11(10)8(3)13/h4-7H,1-3H3,(H,14,15)

InChI Key

AUGCUTFURTZKAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)C(=O)C

Origin of Product

United States

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